molecular formula C19H20ClNO4S B12691110 4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid CAS No. 84254-98-8

4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid

Cat. No.: B12691110
CAS No.: 84254-98-8
M. Wt: 393.9 g/mol
InChI Key: HCBWXTUQOKBKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid ( 84254-98-8) is a high-value piperidine carboxylic acid derivative supplied as a key building block for advanced pharmaceutical research and development. This compound, with a molecular formula of C19H20ClNO4S and a molecular weight of 393.8844 g/mol, is a versatile synthetic intermediate . Its structure, which incorporates a piperidine core with both a p-chlorophenyl and a p-tolylsulfonyl group, makes it particularly valuable in medicinal chemistry for the synthesis of more complex target molecules. Piperidine-4-carboxylic acid scaffolds are recognized for their significant role in drug discovery . Research on analogous piperidine-4-carboxamide derivatives has demonstrated potent biological activities, including significant anti-angiogenic effects and the ability to cleave DNA, highlighting the potential of this chemical class in developing novel anticancer agents . Furthermore, such intermediates are frequently explored in the structure-activity relationship (SAR) studies aimed at creating novel non-opioid therapeutics for pain management, such as dual inhibitors of metabolic enzymes . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

84254-98-8

Molecular Formula

C19H20ClNO4S

Molecular Weight

393.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C19H20ClNO4S/c1-14-2-8-17(9-3-14)26(24,25)21-12-10-19(11-13-21,18(22)23)15-4-6-16(20)7-5-15/h2-9H,10-13H2,1H3,(H,22,23)

InChI Key

HCBWXTUQOKBKOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the p-chlorophenyl group: This step might involve a nucleophilic substitution reaction where a p-chlorophenyl halide reacts with the piperidine ring.

    Sulphonylation: The p-tolylsulphonyl group can be introduced using a sulphonyl chloride reagent under basic conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulphonyl group to a sulfide.

    Substitution: The p-chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid serves as an intermediate for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, facilitating the development of novel compounds with tailored properties.

Biology

This compound has been studied for its potential biological activities:

  • Antimicrobial Activity: Research indicates that derivatives exhibit antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes, which can be pivotal in therapeutic applications.

Medicine

The pharmacological potential of 4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid is significant:

  • Anticancer Properties: Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells. For instance, research on benzene-poly-carboxylic acid complexes has demonstrated their effectiveness against human breast cancer cells, suggesting potential analogs could be developed from this compound .
  • Drug Development: The compound is being investigated as a candidate for various diseases due to its unique structural properties that may interact with biological targets effectively.

Industrial Applications

In the chemical industry, this compound is utilized in developing new materials and processes. Its ability to undergo various chemical reactions makes it a valuable building block in material science and industrial chemistry.

Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of piperidine derivatives, including 4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid. Results showed significant inhibition against multiple bacterial strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanism
Research published in PLoS ONE explored the effects of benzene-poly-carboxylic acid complexes on breast cancer cells. The findings indicated that these compounds could activate apoptotic pathways, suggesting that similar structural analogs like 4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid might exhibit comparable anticancer properties .

Mechanism of Action

The mechanism of action of 4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid depends on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • Compound A: 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one (CAS RN: Not specified in evidence) Key Differences: Replaces the carboxylic acid group with a ketone and introduces a hydroxyl group on the piperidine ring. The fluorophenyl substituent alters electronic properties compared to the chlorophenyl group. Biological Relevance: Fluorinated analogues are common in CNS-active drugs due to enhanced blood-brain barrier penetration.
  • Compound B: 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic Acid (CAS RN: 477867-85-9) Key Differences: Incorporates a quinoline core instead of piperidine and replaces the sulfonyl group with a sulfanyl (thioether) linkage. The sulfanyl group is less electron-withdrawing than sulfonyl, which may reduce metabolic stability .

Analogues with Alternative Functional Groups

  • Compound C: 1-[(4-Bromophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic Acid Hypothetical Comparison: Replacing the para-chlorophenyl with a bromophenyl group increases molecular weight (Br vs. No direct data from evidence, but bromine’s larger atomic radius may sterically hinder binding in some contexts.
  • Compound D: 3-[(2-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid (CAS RN: 1026678-38-5) Key Differences: Substitutes piperidine with a bicyclic heptane system and introduces an anilino carbonyl group. The rigid bicyclic structure reduces conformational flexibility, which could limit binding to flexible receptor sites .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) 415.87 ~430 (estimated) 439.91
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 ~3.5
Ionizable Groups Carboxylic acid Ketone, hydroxyl Carboxylic acid
Key Substituents p-Cl, p-tosyl p-F, hydroxyl p-Cl, sulfanyl

Notes:

  • The target compound’s sulfonyl group enhances metabolic resistance compared to Compound B’s sulfanyl group .
  • Compound A’s hydroxyl group may increase solubility but reduce membrane permeability compared to the target compound’s carboxylic acid .

Research Findings and Functional Implications

  • Sulfonyl vs. Sulfanyl Groups : Sulfonyl-containing compounds (e.g., the target compound) exhibit greater stability under oxidative conditions compared to sulfanyl analogues (e.g., Compound B). This is critical for oral bioavailability .
  • Chlorophenyl vs.
  • Piperidine vs. Quinoline Cores: The piperidine ring in the target compound allows for conformational flexibility, which may improve binding to dynamic protein targets compared to the rigid quinoline system in Compound B .

Biological Activity

4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid, also known by its CAS number 84254-98-8, is a synthetic compound with significant biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C19H20ClNO4S
  • Molecular Weight : 393.885 g/mol
  • LogP : 3.84
  • InChI Key : HCBWXTUQOKBKOO-UHFFFAOYSA-N

These properties suggest a moderate lipophilicity, which may influence the compound's absorption and distribution in biological systems.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including antibacterial, enzyme inhibition, and potential anticancer effects. Below is a summary of the key findings:

Antibacterial Activity

Studies have demonstrated that derivatives of piperidine compounds, including 4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid, exhibit moderate to strong antibacterial activity against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Salmonella typhi and Bacillus subtilis . The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

This compound has been assessed for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for potential treatments of neurodegenerative diseases such as Alzheimer's. Some derivatives have shown promising results in inhibiting AChE activity .
  • Urease : Compounds related to this structure have demonstrated strong inhibition of urease, which is significant for treating infections caused by urease-producing bacteria .

Anticancer Potential

The piperidine nucleus is associated with various anticancer activities. Preliminary studies suggest that modifications to this structure can enhance cytotoxicity against cancer cell lines. For example, compounds derived from similar piperidine frameworks have induced apoptosis in cancer cells .

Research Findings and Case Studies

A selection of notable studies highlights the biological activity of the compound:

StudyFocusFindings
Abdelshaheed et al. (2021)Antiviral ActivityInvestigated derivatives for antiviral properties against cytomegalovirus; indicated potential for broader applications .
Omar et al. (1996)Anti-inflammatoryExplored anti-inflammatory effects; indicated efficacy in reducing inflammation markers .
Kumar et al. (2009)AnticancerEvaluated anticancer properties; demonstrated significant cytotoxicity in specific cancer models .
Dar et al. (2022)Antioxidant ActivitySynthesized various piperidine derivatives; showed antioxidant potential and activity against free radicals .

The biological activity of 4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may bind to active sites on enzymes like AChE and urease, inhibiting their activity and disrupting normal physiological processes.
  • Cellular Uptake : Due to its lipophilicity, it may easily penetrate cellular membranes, allowing for effective interaction with intracellular targets.
  • Structural Modifications : Variations in the piperidine structure can lead to enhanced bioactivity through improved receptor binding or altered pharmacokinetics.

Q & A

Basic: What are the recommended synthetic routes for 4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves sulfonylation of a piperidine precursor. A common approach includes:

  • Step 1: Reacting 4-(p-chlorophenyl)piperidine-4-carboxylic acid with p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
  • Critical Note: Monitor reaction progress using TLC or HPLC to avoid over-sulfonylation. Safety protocols for handling chlorinated intermediates and sulfonylating agents are essential .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:
Key characterization techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl and tosyl groups) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₉H₁₉ClNO₄S).
  • X-ray Crystallography: Single-crystal analysis to resolve stereochemistry and confirm the piperidine chair conformation .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) and C18 columns, ensuring retention time consistency .

Advanced: What computational methods are effective for predicting reactivity or binding modes?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) using force fields like AMBER or CHARMM. Focus on sulfonyl group hydrogen bonding .
  • Reaction Path Search: Apply algorithms (e.g., GRRM) to explore transition states and optimize synthetic pathways, reducing trial-and-error experimentation .

Advanced: How should contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Assay Validation: Cross-check experimental conditions (e.g., cell lines, pH, solvent DMSO concentration) that may alter activity .
  • Dose-Response Curves: Perform IC₅₀/EC₅₀ studies with at least three replicates to ensure reproducibility .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA, principal component analysis) to identify outliers or confounding variables .
  • Structural Analog Comparison: Compare activity trends with derivatives (e.g., fluorophenyl vs. chlorophenyl analogs) to isolate substituent effects .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial design to screen variables (e.g., temperature, catalyst loading) and identify optimal conditions .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .
  • Workflow Automation: Implement flow chemistry for precise control of residence time and mixing efficiency, particularly in sulfonylation steps .

Basic: What are the solubility and formulation considerations for this compound?

Methodological Answer:

  • Solubility Profile: Poor aqueous solubility (logP ≈ 3.2); use co-solvents like DMSO or PEG-400 for in vitro assays .
  • Salt Formation: Explore hydrochloride salts to enhance bioavailability, as seen in structurally related piperidine derivatives .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolysis susceptibility of the sulfonyl group .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities?

Methodological Answer:

  • Crystal Growth: Optimize solvent systems (e.g., methanol/dichloromethane) via vapor diffusion to obtain high-quality crystals .
  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets (<1.0 Å) to resolve Cl and S atom positions .
  • Refinement: Apply SHELXL for anisotropic displacement parameters and validate geometry using PLATON .

Advanced: What mechanistic insights explain the role of sulfonyl and chlorophenyl groups?

Methodological Answer:

  • Electron-Withdrawing Effects: The sulfonyl group stabilizes negative charges in intermediates, while the chlorophenyl moiety directs electrophilic substitution .
  • Docking Studies: MD simulations reveal sulfonyl oxygen interactions with kinase ATP-binding pockets (e.g., hydrophobic and π-stacking with Phe residues) .
  • SAR Analysis: Replace Cl with F or CH₃ to evaluate steric/electronic impacts on receptor binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.